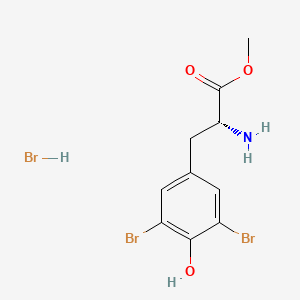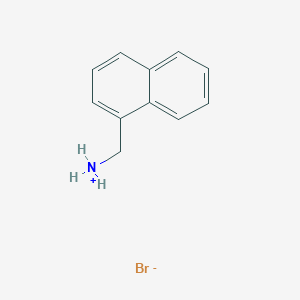
1-Naphthylmethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthylmethylammonium bromide is an organic compound with the chemical formula C₁₁H₁₂BrN. It is typically found as a white to light yellow crystalline solid and is soluble in water and many organic solvents . This compound is used in various organic synthesis reactions, particularly as a nitrogen source and halogenating agent .
Preparation Methods
1-Naphthylmethylammonium bromide can be synthesized through a series of organic reactions. One common method involves the reaction of 1-naphthylmethylamine with hydrobromic acid. The reaction is typically carried out in isopropanol at room temperature, where the hydrobromide precipitates immediately . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Naphthylmethylammonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions: Typical reagents include strong acids like hydrobromic acid for substitution reactions.
Major Products: The major products depend on the specific reaction but can include various substituted naphthyl compounds.
Scientific Research Applications
1-Naphthylmethylammonium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce naphthyl groups into molecules.
Biology and Medicine: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism by which 1-naphthylmethylammonium bromide exerts its effects involves its interaction with various molecular targets. In the context of its use in perovskite solar cells, for example, the compound acts as an organic cation that helps to stabilize the perovskite structure and improve the efficiency of energy transfer . The molecular pathways involved include the formation of stable ionic bonds and the facilitation of charge transport within the material.
Comparison with Similar Compounds
1-Naphthylmethylammonium bromide can be compared with other similar compounds such as:
1-Naphthylmethylammonium iodide: Similar in structure but with an iodide ion instead of bromide.
2-Naphthylmethylammonium bromide: Differing in the position of the naphthyl group.
1-Naphthylethylammonium bromide: Similar but with an ethyl group instead of a methyl group.
These compounds share similar chemical properties but may differ in their reactivity and applications, highlighting the unique aspects of this compound in specific contexts.
Properties
Molecular Formula |
C11H12BrN |
|---|---|
Molecular Weight |
238.12 g/mol |
IUPAC Name |
naphthalen-1-ylmethylazanium;bromide |
InChI |
InChI=1S/C11H11N.BrH/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8,12H2;1H |
InChI Key |
PCMACBQOVLUODT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C[NH3+].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B15061004.png)
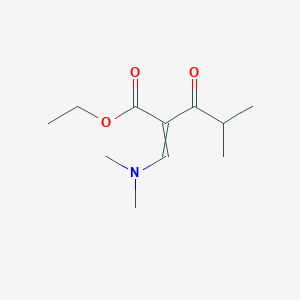
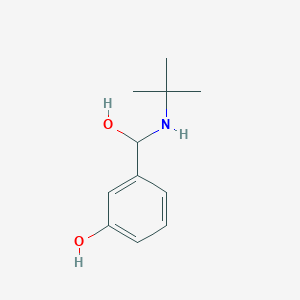

![[4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid](/img/structure/B15061032.png)
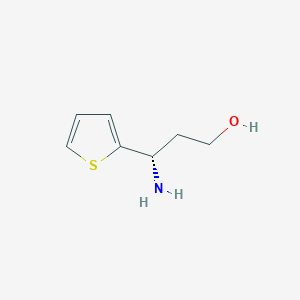


![6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061039.png)
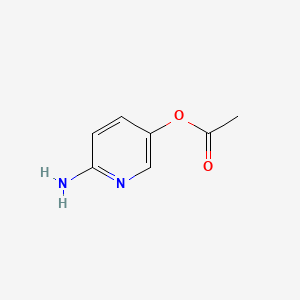
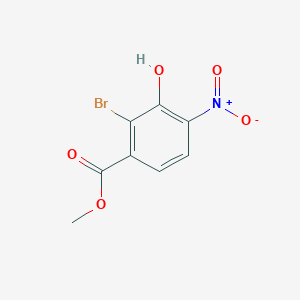
![3-[5-bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B15061067.png)
